molecular formula C17H19N5O2 B1589433 Unii-625uxd6cji CAS No. 865758-98-1

Unii-625uxd6cji

Cat. No. B1589433
M. Wt: 325.4 g/mol
InChI Key: KYXUNUKTHMZSLE-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-625uxd6cji is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a synthetic molecule that has been developed through a specific synthesis method, and its unique properties have made it a valuable tool for scientific investigation.

Scientific Research Applications

Advances in Nanoparticle Synthesis

Recent advances in the liquid-phase syntheses of inorganic nanoparticles highlight the significance of developing novel materials, including nanoparticles, for various scientific research applications. These advancements are crucial for the evolution of technology in industries such as electronics, where new materials can lead to significant improvements in device performance and capabilities (Cushing, Kolesnichenko, & O'Connor, 2004).

Standardizing Data for Cross-National Research

The development of the Standardized World Income Inequality Database (SWIID) exemplifies the importance of standardized data in facilitating cross-national research on income inequality. This approach enhances the comparability and utility of data across different studies, supporting broader research endeavors (Solt, 2009).

Educational Programs for Translating Research

Educational programs aimed at aiding academic researchers in translating their research into practical innovations and ventures are crucial. Such programs support the conversion of scientific discoveries into technologies that benefit society, emphasizing the value of bridging scientific research with technological development (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments

The creation of collaborative working environments for large-scale scientific applications, such as the Unified Air Pollution Model (UNI-DEM), illustrates the necessity for frameworks that support remote development, data sharing, and project management in scientific research. Such environments enable scientists to overcome geographic barriers and collaborate effectively on complex projects (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Nanoscale Research and Technology

The exploration of nanoscience and nanotechnology in Europe provides insights into the potential of nanostructures to create new materials and properties. Research in this field is poised to impact various sectors, including information technology, sensors, and new materials, underlining the interconnectedness of scientific discovery and technological innovation (Tolles, 1996).

properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXUNUKTHMZSLE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-625uxd6cji

CAS RN

865758-98-1
Record name 2-((6-((3R)-3-Amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865758981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((6-((3R)-3-AMINO-1-PIPERIDINYL)-3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)METHYL)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625UXD6CJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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